D-Phenyl-D5-alanine
Overview
Description
D-Phenyl-D5-alanine, also known as D-Phenylalanine-2,3,4,5,6-d, is a labelled D-Phenylalanine . It has a molecular formula of C9H6D5NO2 and an average mass of 170.220 Da . It is a non-standard isotope with one defined stereocentre .
Physical And Chemical Properties Analysis
D-Phenyl-D5-alanine has a density of 1.2±0.1 g/cm3, a boiling point of 307.5±30.0 °C at 760 mmHg, and a flash point of 139.8±24.6 °C . It has 3 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .Scientific Research Applications
Enzyme Catalysis and Modification : D-Phenyl-D5-alanine is used in studies involving enzyme catalysis. For instance, an investigation into the conversion of a PLP-dependent racemase into an aldolase through active site mutation highlights the role of D-amino acids like D-Phenyl-D5-alanine in enzyme reactions (Seebeck & Hilvert, 2003).
Radiation-Sensitive Materials (RSM) : In the study of radiation physics and chemistry, D-Phenyl-D5-alanine is evaluated for its EPR/dosimetric properties. It has been studied as a potential high-energy radiation-sensitive material, demonstrating a linear dose response in certain conditions (Gancheva, Sagstuen, & Yordanov, 2006).
Protein Turnover Studies : D-Phenyl-D5-alanine is significant in studying protein turnover. A method described for measuring very low levels of enrichment of D5-phenylalanine, a related compound, is crucial for determining amino acid incorporation into tissue protein during protein synthesis studies (Calder et al., 1992).
Enzymatic Characterization and Inhibition : The compound is also useful in the structural and enzymatic characterization of various enzymes. For example, studies on Staphylococcus aureus D-alanine:D-alanine ligase involved in bacterial cell wall biosynthesis utilize D-Phenyl-D5-alanine analogs to understand enzyme inhibition mechanisms (Liu et al., 2006).
Development of Novel Enzymes for Industrial Applications : Research into engineering novel enzymes for the synthesis of D-alanine, a compound of great industrial relevance, often involves the use of D-Phenyl-D5-alanine in enzyme assays and modification studies (Jia et al., 2022).
Study of D-Amino Acid Metabolism in Bacteria and Plants : D-Phenyl-D5-alanine plays a role in the study of D-amino acid metabolism in organisms such as bacteria and plants. This includes investigations into alanine racemase enzymes and their role in cell wall formation and osmotic regulation (Esaki & Walsh, 1986; Nomura et al., 2001; Ono et al., 2006; Qiu et al., 2016).
properties
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLNVLDHVKWLRT-NQJMBGHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)O)N)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Phenylalanine-d5 |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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